molecular formula C15H18FNO2 B2729354 N-[4-[(3-Fluorophenyl)methyl]oxan-4-yl]prop-2-enamide CAS No. 2191110-59-3

N-[4-[(3-Fluorophenyl)methyl]oxan-4-yl]prop-2-enamide

Cat. No.: B2729354
CAS No.: 2191110-59-3
M. Wt: 263.312
InChI Key: VJEJZOAAWFXESI-UHFFFAOYSA-N
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Description

N-[4-[(3-Fluorophenyl)methyl]oxan-4-yl]prop-2-enamide is an organic compound with a complex structure that includes a fluorophenyl group, an oxane ring, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(3-Fluorophenyl)methyl]oxan-4-yl]prop-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving a suitable diol and an appropriate electrophile.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Formation of the Prop-2-enamide Moiety: The final step involves the formation of the prop-2-enamide moiety through an amidation reaction, where an amine reacts with an acyl chloride or an anhydride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Common industrial methods include:

    Batch Processing: Involves the sequential addition of reagents and intermediates in a controlled manner.

    Continuous Flow Processing: Utilizes continuous flow reactors to enhance reaction efficiency and product yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(3-Fluorophenyl)methyl]oxan-4-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[4-[(3-Fluorophenyl)methyl]oxan-4-yl]prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[(3-Fluorophenyl)methyl]oxan-4-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide: Similar in structure but contains a cyano group instead of a fluorophenyl group.

    N-Methacryloyl-4-cyano-3-trifluoromethylaniline: Contains a methacryloyl group and a cyano group.

Uniqueness

N-[4-[(3-Fluorophenyl)methyl]oxan-4-yl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, while the oxane ring provides structural rigidity.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[4-[(3-fluorophenyl)methyl]oxan-4-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO2/c1-2-14(18)17-15(6-8-19-9-7-15)11-12-4-3-5-13(16)10-12/h2-5,10H,1,6-9,11H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJEJZOAAWFXESI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1(CCOCC1)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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